N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride
Overview
Description
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H18N2O2S•HCl and a molecular weight of 242.77 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes a piperidine ring and a methanesulfonamide group, making it a valuable compound in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Alkylated or acylated derivatives of the piperidine ring.
Scientific Research Applications
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
N-(2-Piperidin-4-ylethyl)methanesulfonamide: The non-hydrochloride form of the compound.
N-(2-Piperidin-4-ylethyl)ethanesulfonamide: A similar compound with an ethanesulfonamide group instead of methanesulfonamide.
N-(2-Piperidin-4-ylethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.
Uniqueness
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is unique due to its specific combination of a piperidine ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCROSUHUNEDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608263 | |
Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70922-37-1 | |
Record name | Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70922-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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